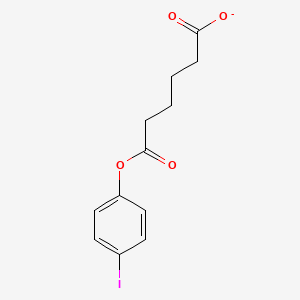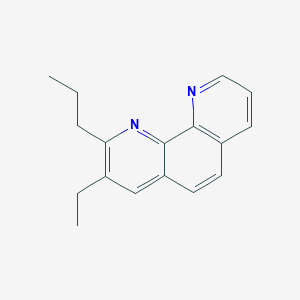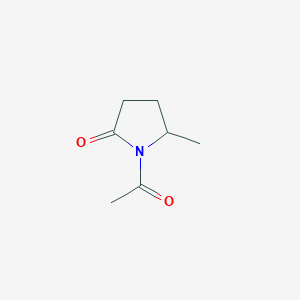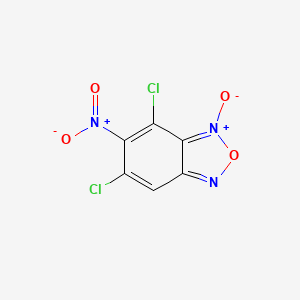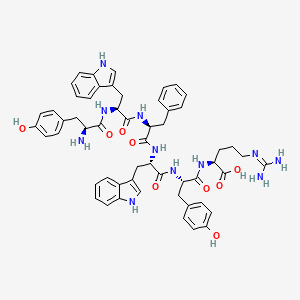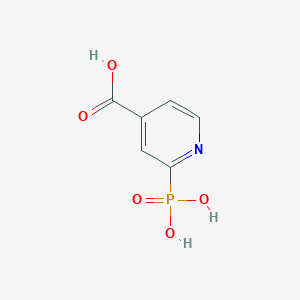
4-Pyridinecarboxylic acid, 2-phosphono-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinecarboxylic acid, 2-phosphono- is an organic compound that belongs to the class of pyridinecarboxylic acids These compounds are characterized by a pyridine ring substituted with a carboxylic acid group and a phosphono group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-pyridinecarboxylic acid, 2-phosphono- typically involves the functionalization of pyridine derivatives. One common method involves the reaction of pyridine-4-carboxylic acid with phosphorous reagents under controlled conditions. The reaction conditions often include the use of solvents such as water or organic solvents, and the process may require heating or the use of catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, and may include additional steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: 4-Pyridinecarboxylic acid, 2-phosphono- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphono group.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
4-Pyridinecarboxylic acid, 2-phosphono- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-pyridinecarboxylic acid, 2-phosphono- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): This compound has a carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic Acid (3-Pyridinecarboxylic Acid):
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Similar to 4-pyridinecarboxylic acid, 2-phosphono-, but without the phosphono group.
Uniqueness: 4-Pyridinecarboxylic acid, 2-phosphono- is unique due to the presence of both carboxylic acid and phosphono groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
145432-85-5 |
|---|---|
Molecular Formula |
C6H6NO5P |
Molecular Weight |
203.09 g/mol |
IUPAC Name |
2-phosphonopyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H6NO5P/c8-6(9)4-1-2-7-5(3-4)13(10,11)12/h1-3H,(H,8,9)(H2,10,11,12) |
InChI Key |
ZMCAINOXOYYNQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




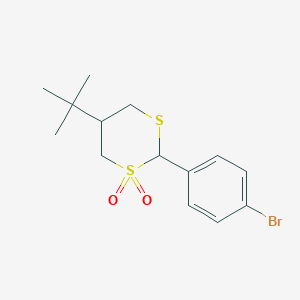
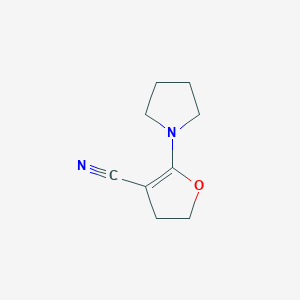
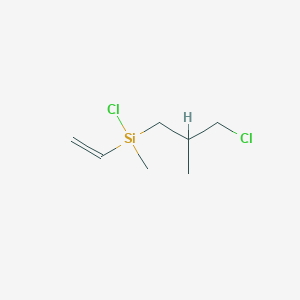
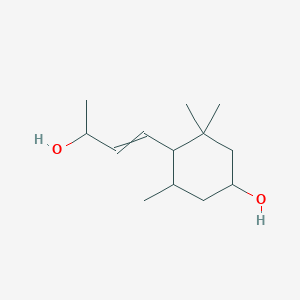
![2alpha-[(Isoindoline-2-yl)carbonyl]pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12556130.png)
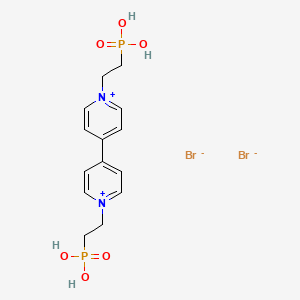
![3-[(4-Methylbenzyl)seleno]-L-alanine](/img/structure/B12556144.png)
